

IUPAC name and synonyms for C₁₀H₁₀BrN

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(4-Bromophenyl)-2-methylpropanenitrile

Cat. No.: B025328

[Get Quote](#)

An In-depth Technical Guide to 4-Bromonaphthalen-1-amine

Executive Summary: This technical guide provides a comprehensive overview of 4-bromonaphthalen-1-amine (C₁₀H₈BrN), a significant chemical intermediate in organic synthesis and pharmaceutical development. While the user query specified the molecular formula C₁₀H₁₀BrN, which corresponds to several isomers with limited detailed documentation, this guide focuses on the closely related and extensively studied 4-bromonaphthalen-1-amine. This document details its chemical identity, physicochemical properties, synthesis protocols, and key applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Synonyms

The compound with the molecular formula C₁₀H₈BrN, most prominently featured in chemical literature, is 4-bromonaphthalen-1-amine.

IUPAC Name: 4-bromonaphthalen-1-amine[1]

Synonyms:

- 1-Amino-4-bromonaphthalene[2][3]
- 4-Bromo-1-naphthalenamine[3]
- 4-Bromo-1-naphthylamine[2][3]

- (4-Bromonaphthalen-1-yl)amine[3]
- 1-Naphthalenamine, 4-bromo-[3]

CAS Registry Number: 2298-07-9[2]

Physicochemical Properties

A summary of the key physicochemical properties of 4-bromonaphthalen-1-amine is presented in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₁₀ H ₈ BrN	[2]
Molecular Weight	222.08 g/mol	[2]
Appearance	White to brown to dark violet powder, fibers, crystalline powder and/or chunks.	[3]
Melting Point	102-103 °C	[2][4]
Boiling Point	338.4 °C at 760 mmHg	[3]
Density	1.563±0.06 g/cm ³ (Predicted)	[3]
Flash Point	158.5 °C	[3]
Vapor Pressure	9.84E-05 mmHg at 25°C	[1]
Water Solubility	Not specified, but likely low.	
XLogP3	2.9	[3]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	1	[3]

Experimental Protocols: Synthesis

The synthesis of 4-bromonaphthalen-1-amine typically involves the electrophilic aromatic substitution of 1-naphthylamine.[\[2\]](#) A common method is the direct bromination of 1-naphthylamine.[\[2\]](#)

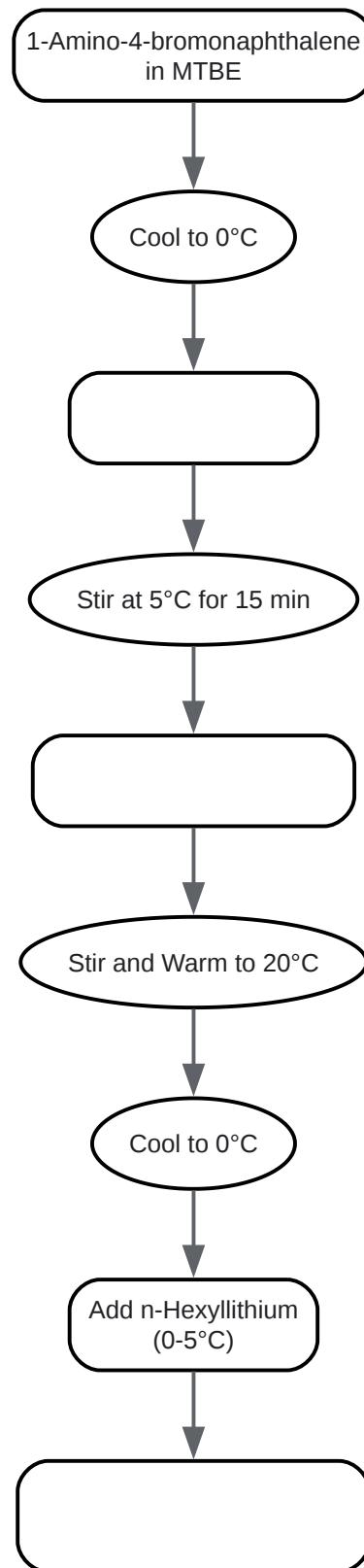
Another detailed synthetic protocol involves a multi-step process for the creation of heteroaryl amine intermediate compounds, starting from 1-amino-4-bromonaphthalene.[\[5\]](#)

One-pot Borylation/Suzuki Coupling Approach via N-boc-4-bromonaphthyl-1-amine:[\[5\]](#)

- Initial Reaction: A suspension of 1-amino-4-bromonaphthalene (22.21 g, 100 mmol) in methyl tert-butyl ether (MTBE) (133 mL) is cooled to 0°C.[\[5\]](#)
- Addition of n-Hexyllithium: A solution of n-hexyllithium in hexane (2.3 M, 47.83 mL, 110 mmol) is added while maintaining the temperature below 5°C. The resulting brown-red solution is stirred at 5°C for 15 minutes.[\[5\]](#)
- Silylation: Chlorotrimethylsilane (13.91 mL, 110 mmol) is slowly added at 5°C. The grey suspension is stirred for 10 minutes at 5°C and then warmed to 20°C over 30 minutes.[\[5\]](#)
- Second Lithiation: The mixture is cooled back to 0°C, and a second portion of n-hexyllithium in hexane (2.3 M, 45.65 mL, 105 mmol) is added between 0 and 5°C.[\[5\]](#)

This procedure outlines the initial steps for in-situ protection of the amine group, which is then followed by metallation, borylation, and a Suzuki coupling reaction to yield the desired product.[\[5\]](#)

Applications in Research and Drug Development


4-bromonaphthalen-1-amine serves as a versatile intermediate in the synthesis of a variety of compounds with applications in pharmaceuticals, materials science, and organic electronics.[\[2\]](#)

- Pharmaceutical Intermediate: It is a key starting material for the synthesis of biologically active molecules.[\[2\]](#) Notably, it is an intermediate in the production of the antithrombotic agent clopidogrel.[\[1\]\[3\]](#) The bromine and amine groups on the naphthalene ring are reactive sites that can be modified to develop new therapeutic agents.[\[2\]](#)

- Fluorescent Dyes and Pigments: The unique structure of 4-bromonaphthalen-1-amine allows for the creation of derivatives with distinct optical properties, which are utilized in applications such as fluorescence microscopy and material staining.[2]
- Organic Electronic Materials: This compound is also used in the development of materials for organic electronics.[2]

Signaling Pathways and Experimental Workflows

While specific signaling pathways involving 4-bromonaphthalen-1-amine are not detailed in the provided search results, its role as a synthetic intermediate is well-established. The following diagram illustrates a generalized workflow for its use in a one-pot borylation/Suzuki coupling reaction.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for the initial protection of 1-Amino-4-bromonaphthalene.

Safety and Handling

4-bromonaphthalen-1-amine is classified as an irritant and is harmful if swallowed, inhaled, or in contact with skin.[1]

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
- Personal Protective Equipment (PPE): Dust mask type N95 (US), eyeshields, and gloves are recommended.[4]

Conclusion

4-bromonaphthalen-1-amine is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry and materials science. Its well-defined synthesis and reactive nature make it a crucial building block for the development of novel compounds. Proper handling and safety precautions are essential when working with this compound. This guide provides a foundational understanding for researchers and professionals engaged in its use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]

- 2. CAS # 2298-07-9, 4-Bromo-1-naphthylamine, 1-Amino-4-bromonaphthalene - chemBlink [www.chemblink.com]
- 3. echemi.com [echemi.com]
- 4. 1-Amino-4-bromonaphthalene 97 2298-07-9 [sigmaaldrich.com]
- 5. US7714127B2 - Process for making heteroaryl amine intermediate compounds - Google Patents [patents.google.com]
- To cite this document: BenchChem. [IUPAC name and synonyms for C10H10BrN]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b025328#iupac-name-and-synonyms-for-c10h10brn>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com